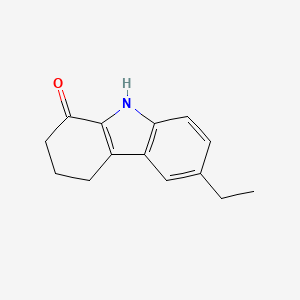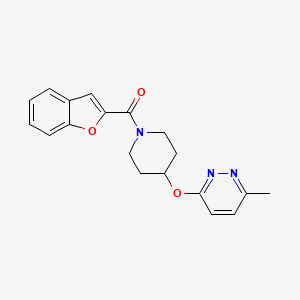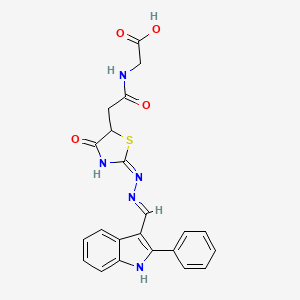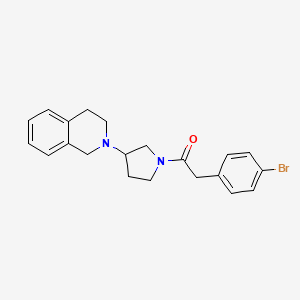
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Tetrahydrocarbazole derivatives, a group to which this compound belongs, have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It is known that the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1h-carbazol-1-ones or 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Biochemical Pathways
The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that multiple pathways may be impacted .
Result of Action
The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that the compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis method. This method includes the reaction of substituted phenylhydrazines with cyclohexanone . The reaction conditions often involve the use of acidic catalysts and elevated temperatures to facilitate the formation of the desired tetrahydrocarbazole structure .
Industrial Production Methods
the Fischer indole synthesis remains a fundamental approach for the large-scale production of tetrahydrocarbazole derivatives .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and their derivatives .
Scientific Research Applications
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar in structure but with a methyl group instead of an ethyl group.
2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the ethyl substituent at the 6-position.
Uniqueness
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the ethyl group at the 6-position enhances its lipophilicity and may influence its interaction with biological targets .
Properties
IUPAC Name |
6-ethyl-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAJCCYTKYPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)


![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/new.no-structure.jpg)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2452962.png)

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)


![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2452968.png)

